molecular formula C31H55NO9 B1443851 Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside CAS No. 262856-89-3

Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Cat. No.: B1443851
CAS No.: 262856-89-3
M. Wt: 585.8 g/mol
InChI Key: VJUYUJJXKXZILI-JQWMYKLHSA-N
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Description

Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a carbohydrate-based surfactant with the molecular formula C31H55NO9 and a molecular weight of 585.77 g/mol . It is commonly used in biochemical and pharmaceutical research due to its unique structural properties and functional capabilities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside typically involves the acetylation of 2-deoxy-D-glucose followed by the attachment of a heptadecyl group. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation reactions under controlled conditions to ensure high purity and yield. The compound is then purified through processes such as recrystallization or chromatography to achieve the desired quality for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, pyridine, and various oxidizing agents such as potassium permanganate or chromium trioxide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include deacetylated derivatives, oxidized products with additional functional groups, and substituted derivatives with modified chemical properties .

Scientific Research Applications

Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is unique due to its heptadecyl group, which imparts specific surfactant properties not found in other similar compounds. This makes it particularly useful in applications requiring enhanced solubility and membrane interaction .

Properties

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-heptadecoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H55NO9/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-37-31-28(32-23(2)33)30(40-26(5)36)29(39-25(4)35)27(41-31)22-38-24(3)34/h27-31H,6-22H2,1-5H3,(H,32,33)/t27-,28-,29-,30-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUYUJJXKXZILI-JQWMYKLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H55NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
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Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
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Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
Reactant of Route 4
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Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
Reactant of Route 5
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Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
Reactant of Route 6
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Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

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